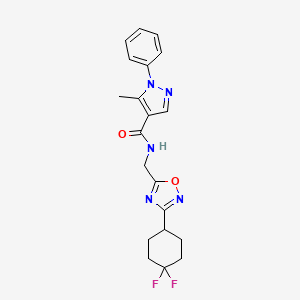![molecular formula C21H19N5O2S2 B2447601 5-oxo-1-fenil-N-(2-(2-(tiofen-2-il)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)pirrolidin-3-carboxamida CAS No. 1211706-79-4](/img/structure/B2447601.png)
5-oxo-1-fenil-N-(2-(2-(tiofen-2-il)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)pirrolidin-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O2S2 and its molecular weight is 437.54. The purity is usually 95%.
BenchChem offers high-quality 5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados de tiazol, que forman parte de la estructura del compuesto, se ha encontrado que exhiben actividad antioxidante . Esto sugiere que el compuesto podría utilizarse potencialmente en el tratamiento de enfermedades donde el estrés oxidativo juega un papel importante, como los trastornos neurodegenerativos, las enfermedades cardiovasculares y el cáncer.
Actividad analgésica y antiinflamatoria
Los derivados de tiazol también se ha informado que tienen propiedades analgésicas y antiinflamatorias . Esto indica que el compuesto podría desarrollarse potencialmente en una nueva clase de analgésicos o medicamentos antiinflamatorios.
Actividad antimicrobiana y antifúngica
El compuesto podría utilizarse potencialmente en el desarrollo de nuevos agentes antimicrobianos y antifúngicos, ya que los derivados de tiazol se ha encontrado que exhiben estas actividades .
Actividad antiviral
Los derivados de tiazol han mostrado propiedades antivirales , lo que sugiere que el compuesto podría utilizarse potencialmente en el desarrollo de nuevos fármacos antivirales.
Moléculas de fármacos antitumorales o citotóxicos
Los derivados de tiazol se ha encontrado que actúan como moléculas de fármacos antitumorales o citotóxicos . Esto sugiere que el compuesto podría utilizarse potencialmente en el tratamiento del cáncer.
Inhibidores de la detección de quórum
El compuesto podría utilizarse potencialmente como un inhibidor de la detección de quórum . La detección de quórum es un mecanismo por el cual las bacterias se comunican entre sí. Inhibir este proceso puede evitar que las bacterias coordinen comportamientos dañinos, como la formación de biopelículas y la producción de virulencia, lo que lo convierte en una estrategia prometedora para combatir las infecciones bacterianas.
Inhibición de la cinasa
Los derivados de pirrolidina, que forman parte de la estructura del compuesto, se ha encontrado que exhiben actividad contra ciertas cinasas . Esto sugiere que el compuesto podría utilizarse potencialmente en el tratamiento de enfermedades donde estas cinasas juegan un papel importante.
Inducción de características nucleares
Se ha encontrado que el compuesto induce varias características nucleares , lo que sugiere posibles aplicaciones en el campo de la biología celular y posiblemente en el desarrollo de nuevas estrategias terapéuticas.
Propiedades
IUPAC Name |
5-oxo-1-phenyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c27-18-11-14(12-25(18)15-5-2-1-3-6-15)20(28)22-9-8-16-13-30-21-23-19(24-26(16)21)17-7-4-10-29-17/h1-7,10,13-14H,8-9,11-12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYSJIXSOSGIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

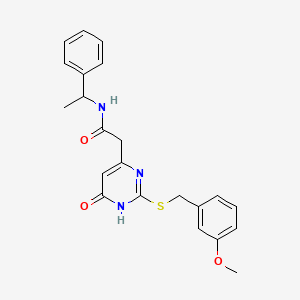

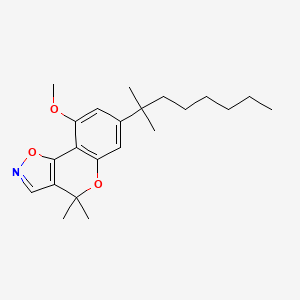
![4-methoxy-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2447528.png)
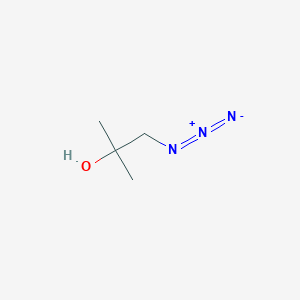
![N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2447530.png)
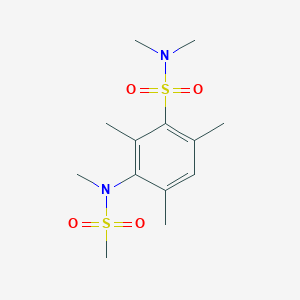

![2-[(E)-2-phenylethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2447536.png)
![N-(3,4-difluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2447538.png)

![N-[1-(4-methylbenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine](/img/structure/B2447541.png)
